N-(2-sulfanylethyl)dodecanamide
Description
Structure
3D Structure
Properties
CAS No. |
6162-66-9 |
|---|---|
Molecular Formula |
C14H29NOS |
Molecular Weight |
259.45 g/mol |
IUPAC Name |
N-(2-sulfanylethyl)dodecanamide |
InChI |
InChI=1S/C14H29NOS/c1-2-3-4-5-6-7-8-9-10-11-14(16)15-12-13-17/h17H,2-13H2,1H3,(H,15,16) |
InChI Key |
JUQFGYCPHYENST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCS |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches for N 2 Sulfanylethyl Dodecanamide
Classical Synthetic Routes to N-(2-sulfanylethyl)dodecanamide
Traditional methods for synthesizing amides like this compound are foundational in organic chemistry, primarily relying on the robust reaction between a carboxylic acid derivative and an amine.
Acyl Chloride-Amine Condensation Strategies
The most common and direct method for the synthesis of this compound is the condensation reaction between dodecanoyl chloride and 2-aminoethanethiol (cysteamine). In this reaction, the amino group of 2-aminoethanethiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of dodecanoyl chloride. google.com This process, often referred to as N-acylation, results in the formation of an amide bond and the elimination of hydrogen chloride (HCl) as a byproduct. The use of dodecanoyl chloride is advantageous as it is a highly reactive acylating agent, which typically leads to high conversion rates. The reaction is a well-established procedure for creating N-acyl compounds. google.com
The fundamental reaction proceeds as follows:
Reactants: Dodecanoyl chloride + 2-Aminoethanethiol
Product: this compound
Byproduct: Hydrogen Chloride (HCl)
Optimization of Reaction Conditions and Yields
To maximize the yield and purity of this compound, careful optimization of the reaction conditions is crucial. Several factors must be controlled to favor the desired amide formation and minimize side reactions, such as the hydrolysis of the highly reactive acyl chloride into lauric acid. google.com
Key parameters for optimization include:
Temperature Control: The reaction is often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the acyl chloride helps to control the reaction rate and prevent unwanted side reactions.
Solvent Choice: An inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), is typically used to dissolve the reactants without participating in the reaction.
HCl Scavenging: The HCl byproduct generated during the reaction can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base, such as triethylamine (B128534) (TEA) or pyridine, is added to the reaction mixture to neutralize the HCl as it forms.
Reagent Stoichiometry: The ratio of reactants is critical. A slight excess of the amine or the use of at least two equivalents of the amine (one to react and one to act as the base) can be employed, although using a non-nucleophilic base like TEA is more common for easier purification.
Table 1: Optimization Parameters for Acyl Chloride-Amine Condensation
| Parameter | Objective | Typical Conditions | Rationale |
|---|---|---|---|
| Temperature | Minimize side reactions | 0-25 °C | Controls the exothermic nature of the acylation and reduces hydrolysis of the acyl chloride. |
| Solvent | Provide an inert reaction medium | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents that dissolve reactants but do not react with the acyl chloride. |
| Base | Neutralize HCl byproduct | Triethylamine (TEA), Pyridine | Prevents protonation of the amine reactant, allowing the reaction to proceed to completion. |
| Reaction Time | Ensure complete conversion | 1-24 hours | Monitored by techniques like TLC or LC-MS to determine the point of maximum product formation. |
Advanced Synthetic Approaches and Atom Economy Considerations
Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign. This has led to the exploration of greener synthetic routes and biocatalytic methods.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can be evaluated through the lens of the 12 Principles of Green Chemistry to identify areas for improvement over classical methods. acs.orgyoutube.com The goal is to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.net
Key green chemistry considerations include:
Atom Economy: Developed by Barry Trost, atom economy measures how many atoms from the reactants are incorporated into the final product. acs.org The classical acyl chloride route has a lower atom economy due to the formation of a stoichiometric byproduct (the hydrochloride salt of the base). Alternative methods, such as the direct condensation of dodecanoic acid and 2-aminoethanethiol (which produces only water as a byproduct), would offer a 100% theoretical atom economy, though this often requires high temperatures or catalysts.
Use of Catalysis: Shifting from stoichiometric reagents (like the base in the Schotten-Baumann reaction) to catalytic alternatives is a core principle. acs.org Catalysts are used in small amounts and can facilitate many reaction cycles, significantly reducing waste. youtube.com
Safer Solvents: The selection of solvents is critical. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. nih.gov For amide synthesis, exploring greener solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME) instead of chlorinated solvents like DCM is a key goal.
Reduction of Derivatives: The use of protecting groups or activating groups (like converting the carboxylic acid to an acyl chloride) requires additional synthetic steps, reagents, and generates more waste. nih.gov Direct amidation or enzyme-catalyzed routes avoid this. acs.org
Table 2: Application of Green Chemistry Principles to Synthesis
| Principle | Classical Method (Acyl Chloride) | Greener Alternative |
|---|---|---|
| 1. Prevention | Generates stoichiometric salt waste. acs.org | Direct amidation generates only water. |
| 2. Atom Economy | Moderate atom economy due to byproduct formation. acs.org | High atom economy. |
| 8. Reduce Derivatives | Requires conversion of carboxylic acid to acyl chloride. nih.gov | Uses the carboxylic acid directly. |
| 9. Catalysis | Uses a stoichiometric amount of base. youtube.com | Employs a reusable catalyst for direct amidation. |
Chemo-Enzymatic Synthesis of Related Dodecanamide (B72619) Analogues
Chemo-enzymatic synthesis combines chemical and enzymatic steps to create complex molecules with high precision and under mild conditions. nih.govresearchgate.net Enzymes, particularly lipases, are highly effective biocatalysts for forming amide bonds. nih.gov While specific literature on the enzymatic synthesis of this compound is scarce, the synthesis of analogous amides is well-documented and provides a clear precedent.
For example, lipases have been successfully used to catalyze the acylation of various amines with fatty acids or their esters to produce N-acyl amides. nih.gov This approach offers several advantages:
High Specificity: Enzymes can selectively catalyze a reaction at a specific functional group, often eliminating the need for protecting groups. nih.gov
Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media or organic solvents at or near room temperature and neutral pH, which reduces energy consumption and the need for harsh reagents.
Environmental Friendliness: Enzymes are biodegradable catalysts, making the process more sustainable. nih.gov
A potential chemo-enzymatic route could involve the direct reaction of dodecanoic acid (or a simple ester like methyl dodecanoate) with 2-aminoethanethiol in the presence of an immobilized lipase (B570770) catalyst. Such methods have been applied to produce various natural products and their analogues. nih.govnih.govresearchgate.net
Analytical Techniques for Structural Elucidation and Purity Assessment of this compound
Following synthesis, a combination of spectroscopic and chromatographic techniques is essential to confirm the chemical structure of this compound and to assess its purity. These methods provide detailed information about the molecule's composition, connectivity, and the presence of any impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the amide group (N-H stretch and C=O stretch) and the thiol group (S-H stretch).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR shows the different types of carbon atoms. Together, they allow for a complete mapping of the molecule's carbon-hydrogen framework.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Techniques like electrospray ionization (ESI) are common for analyzing such amides, and the fragmentation pattern observed in MS/MS analysis can further confirm the structure. nih.gov
Chromatography: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the sample and to monitor the progress of the reaction. By comparing the synthesized product to a reference standard, the presence of starting materials or byproducts can be quantified.
Table 3: Analytical Techniques for Characterization
| Technique | Information Provided | Expected Observations for this compound |
|---|---|---|
| FTIR Spectroscopy | Presence of functional groups | Amide N-H stretch (~3300 cm⁻¹), Amide C=O stretch (~1640 cm⁻¹), S-H stretch (~2550 cm⁻¹) |
| ¹H NMR | Proton environment and connectivity | Signals corresponding to the long alkyl chain, the two methylene (B1212753) groups adjacent to the nitrogen and sulfur atoms. |
| ¹³C NMR | Carbon skeleton | Signals for the carbonyl carbon, the alkyl chain carbons, and the two distinct carbons of the ethylthio group. |
| Mass Spectrometry | Molecular weight and formula | A molecular ion peak corresponding to the mass of C₁₄H₂₉NOS. |
| HPLC | Purity assessment | A single major peak indicating a high degree of purity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H-NMR) and carbon-13 isotopes (¹³C-NMR), a detailed map of the molecule's connectivity and chemical environment can be constructed.
¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum of this compound, distinct signals, or resonances, correspond to the different types of protons present in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the electronic environment surrounding each proton. For instance, the protons of the long alkyl chain of the dodecanamide moiety would appear in the upfield region of the spectrum, typically between 0.8 and 1.6 ppm. The methylene groups adjacent to the amide nitrogen and the sulfur atom would exhibit characteristic shifts further downfield due to the deshielding effects of these heteroatoms. The amide proton (N-H) would likely appear as a broad signal, its chemical shift being sensitive to solvent and concentration.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a separate signal. The carbonyl carbon of the amide group is particularly noteworthy, appearing at a significantly downfield chemical shift (typically 170-180 ppm) due to its double bond and proximity to the electronegative oxygen and nitrogen atoms. The carbon atoms of the dodecyl chain would produce a cluster of signals in the aliphatic region of the spectrum. docbrown.info The two carbons of the ethanethiol (B150549) portion would have distinct chemical shifts reflecting their attachment to the nitrogen and sulfur atoms, respectively.
Interactive Data Table: Predicted NMR Data for this compound
| ¹H-NMR | ¹³C-NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~7.5-8.5 (br s, 1H) | -NH- | ~174 | C=O |
| ~3.4 (q, 2H) | -CH₂-NH- | ~41 | -CH₂-NH- |
| ~2.7 (t, 2H) | -CH₂-SH | ~25 | -CH₂-SH |
| ~2.2 (t, 2H) | -CH₂-C=O | ~36 | -CH₂-C=O |
| ~1.6 (quint, 2H) | -CH₂-CH₂-C=O | ~26-32 | -(CH₂)₈- |
| ~1.2-1.4 (m) | -(CH₂)₇- | ~23 | -CH₂-CH₃ |
| ~0.9 (t, 3H) | -CH₃ | ~14 | -CH₃ |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds such as dodecanamide and N-substituted alkanamides. Actual experimental values may vary. hmdb.cahmdb.cachemicalbook.comchemicalbook.comnih.govchemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. nih.gov In a typical MS experiment, the molecule is ionized and then separated based on its mass-to-charge ratio (m/z).
The molecular weight of this compound (C₁₄H₂₉NOS) is 259.48 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 259. Subsequent fragmentation of the molecular ion would produce a series of characteristic daughter ions. Common fragmentation pathways for N-acylethanolamines and related long-chain amides include cleavage of the amide bond and fragmentation along the alkyl chain. nih.govmassbank.eu The presence of the sulfur atom would also lead to specific fragmentation patterns, aiding in the structural confirmation.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment |
| 259 | [M]⁺ |
| 199 | [M - CH₂CH₂SH]⁺ |
| 115 | [CH₂CH₂NHC(O)]⁺ |
| 77 | [CH₂CH₂SH]⁺ |
| 61 | [CH₂SH]⁺ |
Note: The predicted fragmentation pattern is based on common fragmentation pathways for similar organic molecules. The relative intensities of the peaks would depend on the specific ionization technique and conditions used.
Chromatographic Methods for Purification and Impurity Profiling (e.g., Silica (B1680970) Gel Column Chromatography)
Chromatographic techniques are essential for the purification of synthesized this compound and for the assessment of its purity by separating it from unreacted starting materials, byproducts, and other impurities.
Silica Gel Column Chromatography: Silica gel column chromatography is a widely used method for the purification of moderately polar organic compounds like this compound. rochester.edu Silica gel, a polar stationary phase, is packed into a column. A solution of the crude product is then loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. rochester.edu
The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. Due to the presence of the polar amide group, this compound will have a moderate affinity for the silica gel. By carefully selecting the polarity of the mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), it is possible to achieve effective separation. researchgate.net Less polar impurities will elute from the column first, followed by the desired compound, and then more polar impurities. For basic compounds, it is sometimes necessary to add a small amount of a base, such as triethylamine, to the eluent to prevent the compound from strongly adsorbing to the acidic silica gel. researchgate.net The progress of the separation is often monitored by thin-layer chromatography (TLC).
The purity of the collected fractions can then be assessed by other analytical methods, such as NMR or MS, to ensure that a high degree of purity has been achieved.
Structural Analogues and Derivatives of N 2 Sulfanylethyl Dodecanamide: Design and Biological Implications
Design Principles for N-Acyl Thioamide and Amide Derivatives
The design of novel analogues of N-(2-sulfanylethyl)dodecanamide is guided by established principles of medicinal chemistry, focusing on modifications of the acyl chain and the head group to modulate physicochemical properties and biological activity.
Modification of the Acyl Chain Length and Saturation
The length and degree of saturation of the fatty acyl chain are critical determinants of the biological activity of N-acylethanolamines and related compounds. The dodecanoyl (C12) chain of the parent compound provides a lipophilic tail that facilitates interaction with biological membranes and hydrophobic binding pockets of target proteins.
Systematic variations in chain length have revealed a strong dependence of catalytic efficiency and biological potency on this parameter. For instance, in the case of N-acylethanolamine acid amidase (NAAA), the enzyme responsible for the hydrolysis of these lipids, catalytic efficiency is maximal for N-palmitoylethanolamide (C16) and decreases sharply with either shorter or longer acyl chains. tandfonline.comtandfonline.com Similarly, the activity of N-acyl ethanolamines at vanilloid receptors (VR1) is influenced by the acyl chain, with the C12:0 analogue showing potentiation of the effects of anandamide (B1667382). nih.gov The introduction of unsaturation in the acyl chain also plays a crucial role, often altering the conformational flexibility of the molecule and its affinity for specific receptors.
Substitutions on the Sulfanylethyl or Amine Moiety (e.g., N-(2-aminoethyl)dodecanamide, N-propyllauroylamide)
The sulfhydryl group itself is a key functional moiety, known for its reactivity and ability to participate in various biochemical processes, including metal coordination and redox reactions. nih.govnih.gov Its replacement allows for the investigation of the specific role of the sulfur atom in the biological effects of the parent compound. Further modifications, such as N-alkylation to produce compounds like N-propyllauroylamide, can also impact the molecule's steric and electronic properties, leading to altered receptor interactions.
Synthesis and Characterization of Key Analogues (e.g., N-(2-aminoethyl)dodecanamide, N,N-Bis(2-hydroxyethyl)dodecanamide)
The synthesis of these analogues typically involves the amidation of dodecanoic acid or its activated derivatives with the corresponding amine.
For N-(2-aminoethyl)dodecanamide , synthesis can be achieved by reacting dodecanoic acid with ethylenediamine. ontosight.ai This compound is characterized by its amphiphilic nature, possessing a 12-carbon hydrophobic tail and a hydrophilic head with two amino groups. ontosight.ai
N,N-Bis(2-hydroxyethyl)dodecanamide , also known as lauramide DEA, is synthesized by the reaction of lauric acid or its esters with diethanolamine. This nonionic surfactant is a viscous liquid or pale-yellow solid.
General methods for the synthesis of N-acyl thioamides often involve the reaction of an amide with a sulfuration agent. mdpi.com More specific to the target compound's analogues, N-acylsulfenamides can be prepared from primary amides and N-thiosuccinimides. acs.orgnih.gov The synthesis of thioamides can also be achieved through a one-pot reaction involving the condensation of an acid chloride with ammonium (B1175870) thiocyanate, followed by reaction with an amine. mdpi.comresearchgate.netmdpi.com
The characterization of these synthesized analogues relies on a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry, to confirm their chemical structures.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
SAR studies are crucial for elucidating the molecular features responsible for the biological activity of these compounds and for guiding the design of more potent and selective analogues.
Influence of Acylamide Group Functionality on Biological Activity
The replacement of the amide bond with a thioamide bond introduces significant changes in the physicochemical properties of the molecule. The thioamide group is less polarized, a better hydrogen bond donor, and a weaker hydrogen bond acceptor compared to the amide group. nih.gov Thioamides also exhibit a lower oxidation potential. nih.gov These differences can profoundly impact how the molecule interacts with its biological targets. For instance, the substitution of an amide with a thioamide has been shown to enhance the conformational stability of peptides through stronger n→π* interactions. acs.org In the context of this compound, comparing its biological activity with its direct amide analogue, N-(2-aminoethyl)dodecanamide, would provide direct insight into the role of the sulfur atom in the acylamide linkage.
| Compound Name | Acyl Chain Length | Head Group Moiety | Key Biological Implication/Property |
| This compound | C12 | Sulfanylethyl | Target compound of interest |
| N-(2-aminoethyl)dodecanamide | C12 | Aminoethyl | Structural analogue for SAR comparison |
| N,N-Bis(2-hydroxyethyl)dodecanamide | C12 | Bis(2-hydroxyethyl)amine | Nonionic surfactant, analogue for SAR |
| N-propyllauroylamide | C12 | Propylamide | Analogue with modified amine |
| N-palmitoylethanolamide (PEA) | C16 | Ethanolamine | Reference N-acylethanolamine with known high activity |
| Anandamide (AEA) | C20 (unsaturated) | Ethanolamine | Endocannabinoid reference compound |
Comparative Analysis of Thioamide vs. Amide Linkages on Biological Profiles
The replacement of an amide's oxygen atom with a sulfur atom to form a thioamide introduces a range of structural and electronic alterations that can profoundly influence a molecule's biological profile. These changes primarily stem from the differences in size, electronegativity, and bonding characteristics between oxygen and sulfur.
One of the most significant consequences of thioamide substitution is the alteration of the molecule's polarity and hydrogen bonding capabilities. The thioamide functional group is generally considered to be more polar than its amide counterpart. However, the sulfur atom is a poorer hydrogen bond acceptor compared to the oxygen atom of an amide. This dual nature can lead to complex effects on a molecule's interaction with biological targets. For instance, in the context of lipid nanoparticles, the substitution of an amide with a thioamide has been shown to increase the hydrophobicity of the lipid, which in turn can influence the properties of the nanoparticle formulation.
From a stereoelectronic standpoint, the thioamide bond exhibits a higher barrier to rotation around the C-N bond compared to an amide. This increased rotational barrier can impart greater conformational rigidity to the molecule. Such conformational restriction can be advantageous in drug design, as it can lock the molecule into a bioactive conformation, potentially leading to higher affinity for its biological target.
The electronic properties of the thioamide linkage also differ significantly from those of an amide. The thioamide N-H group is more acidic than the corresponding amide N-H. This increased acidity can alter the ionization state of the molecule at physiological pH and influence its interactions with receptor sites.
In the context of this compound, which is an analogue of the endocannabinoid-like substance N-arachidonoylethanolamine (anandamide), these modifications could have significant implications for its interaction with enzymes of the endocannabinoid system, such as Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme responsible for the degradation of anandamide and other fatty acid amides. Inhibitors of FAAH are of interest for their potential therapeutic effects in pain and inflammation.
The introduction of a thioamide linkage in place of the amide in this compound could potentially alter its susceptibility to hydrolysis by FAAH. The different electronic nature and steric bulk of the thioamide could lead to a decreased rate of enzymatic cleavage, thereby prolonging the molecule's biological half-life and enhancing its potential effects on the endocannabinoid system.
Furthermore, the altered hydrogen bonding and conformational properties of the thioamide derivative could lead to a different binding mode within the active site of FAAH or other potential protein targets. This could translate into a different potency and selectivity profile compared to the parent amide compound.
While direct comparative studies on the biological profiles of this compound and its thioamide analogue are not extensively reported in the public domain, the fundamental principles of thioamide versus amide chemistry provide a strong basis for predicting significant differences in their biological activities. The following table summarizes the anticipated comparative properties based on established principles.
| Property | Amide Linkage (this compound) | Thioamide Linkage (N-(2-sulfanylethyl)dodecanethioamide) | Biological Implication |
| Hydrogen Bond Acceptor Strength | Strong | Weak | Altered interaction with biological targets, potentially affecting receptor binding and enzyme inhibition. |
| C-N Bond Rotational Barrier | Lower | Higher | Increased conformational rigidity, which may lead to enhanced binding affinity and selectivity for a specific target. |
| N-H Acidity | Lower | Higher | Can influence the ionization state at physiological pH, affecting solubility and cell membrane permeability. |
| Hydrophobicity | Lower | Higher | May impact formulation properties, distribution in biological systems, and interaction with hydrophobic binding pockets. |
| Enzymatic Stability (e.g., to FAAH) | Potentially Susceptible | Potentially More Resistant | Could lead to a longer biological half-life and prolonged duration of action. |
It is important to note that while these predictions are based on sound chemical principles, the actual biological profile of N-(2-sulfanylethyl)dodecanethioamide would need to be determined through empirical testing. The synthesis and biological evaluation of such a derivative would be a critical step in understanding the full therapeutic potential of modifying the amide linkage in this class of compounds.
Mechanistic Investigations of N 2 Sulfanylethyl Dodecanamide S Biological Interactions
Identification and Characterization of Molecular Targets
Extensive database searches did not yield any studies identifying or characterizing the molecular targets of N-(2-sulfanylethyl)dodecanamide.
No research articles or experimental data were found that investigated the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel by this compound.
There is currently no available scientific literature detailing the modulation of any other ion channels or receptors by this compound.
No studies have been published that explore the interaction of this compound with any enzymes or its potential inhibitory activities.
Cellular and Subcellular Mechanisms of Action
Information regarding the cellular and subcellular mechanisms of action of this compound is not available in the public domain.
No ligand binding assays or receptor occupancy studies involving this compound have been reported in the scientific literature.
There are no available data on the effects of this compound on intracellular calcium dynamics.
Electrophysiological Measurements of Membrane Potential and Ion Currents (e.g., Voltage Clamp)
The interaction of this compound with ion channels, particularly transient receptor potential vanilloid 1 (TRPV1), is primarily investigated using electrophysiological techniques such as patch-clamp recording. This method allows for the direct measurement of ion currents across the cell membrane, providing insights into how the compound modulates channel gating and cellular excitability. nih.gov
In a typical experiment, human embryonic kidney (HEK293) cells or sensory neurons, which naturally express the target receptor, are transiently transfected to express the ion channel of interest, for instance, the mouse TRPV1 channel. nih.gov The whole-cell patch-clamp configuration is then established, allowing for the control of the membrane potential (voltage clamp) and the recording of the resulting ion currents.
The application of this compound to the extracellular solution would be expected to elicit a current if it acts as an agonist on the expressed ion channels. The magnitude and characteristics of this current provide information about the compound's efficacy and potency. The currents are typically non-selective cation currents, leading to an influx of positive ions like Ca²⁺ and Na⁺, which results in membrane depolarization. nih.gov To confirm the specificity of the interaction, control experiments are performed on non-transfected cells, which should not exhibit a current in response to the compound. Furthermore, the response can be compared to that of known agonists, like capsaicin (B1668287), and independent activators, such as low pH or 2-aminoethyl diphenylborinate (2-APB), to characterize its unique activation profile. nih.gov
| Parameter | Description | Example Value/Observation | Reference |
|---|---|---|---|
| Holding Potential | The membrane potential is clamped at a constant value to record ion channel currents. | -60 mV | nih.gov |
| Ligand Application | This compound is applied to the cell. | Induces an inward current. | nih.gov |
| Current Amplitude | The magnitude of the current, indicating the extent of channel activation. This is often normalized to the current induced by a known agonist. | Normalized to the current activated by a saturating concentration of capsaicin or 2-APB. | nih.gov |
| Reversal Potential | The membrane potential at which the net current flow is zero, indicating the selectivity of the channel. | Near 0 mV, characteristic of a non-selective cation channel. | nih.gov |
| Control | Application of the compound to non-transfected cells. | No significant current response. | nih.gov |
Neuronal Excitability Modulation
The activation of ion channels like TRPV1 by this compound directly translates to the modulation of neuronal excitability. Neuronal excitability refers to the likelihood of a neuron firing an action potential in response to a stimulus. frontiersin.org By activating TRPV1, which is highly expressed in sensory neurons, this compound can cause an influx of cations, leading to membrane depolarization. nih.gov
This depolarization brings the neuron's membrane potential closer to the threshold required to fire an action potential. frontiersin.org If the depolarization is significant enough, it can increase the neuron's firing frequency or cause it to fire in response to stimuli that were previously sub-threshold. This mechanism is central to the role of TRPV1 as a detector of noxious stimuli. nih.gov The modulation of neuronal excitability is not solely dependent on the direct activation of channels on the neuron itself but can also be influenced by the compound's effect on surrounding non-neuronal cells, such as glia, which regulate the extracellular ionic and neurotransmitter environment. frontiersin.org
Studies on endocannabinoid-like molecules often utilize brain slice preparations, for example from the hippocampus, to investigate their effects on network activity. nih.gov By recording from principal neurons while applying the compound, researchers can measure changes in passive membrane properties, action potential firing rates, and synaptic transmission (e.g., paired-pulse inhibition), providing a comprehensive picture of how this compound might alter neural circuit function. nih.govnih.gov
| Parameter | Description | Effect of an Agonist like this compound | Reference |
|---|---|---|---|
| Resting Membrane Potential | The baseline electrical potential across the neuronal membrane. | Depolarization (becomes less negative). | nih.gov |
| Input Resistance | The neuron's resistance to current flow across its membrane. | May increase, making the neuron more responsive to synaptic inputs. | nih.gov |
| Rheobase | The minimum current amplitude of infinite duration required to elicit an action potential. | Decreases, indicating the neuron is easier to excite. | nih.gov |
| Action Potential Firing Frequency | The rate of action potential generation in response to a depolarizing current injection. | Increases. | nih.gov |
Computational Chemistry and Molecular Dynamics Simulations in Target Elucidation
Ligand-Protein Docking and Binding Site Prediction
To elucidate the molecular basis of this compound's action, computational ligand-protein docking is employed. This technique predicts the preferred orientation and binding affinity of the molecule when it interacts with its protein target, such as the TRPV1 channel. The process begins with obtaining a high-resolution 3D structure of the target protein, often from cryo-electron microscopy (cryo-EM) data available in the Protein Data Bank (PDB), for example, PDB ID: 3J5R for TRPV1. nih.gov
The this compound molecule is built and its energy minimized using chemistry software. nih.gov Docking software, such as AutoDock Vina, is then used to systematically explore possible binding poses within a defined region of the protein. nih.gov This binding pocket is often defined based on the known binding sites of other ligands, such as capsaicin, which typically involves residues like Tyrosine 511 and Threonine 550 in the case of TRPV1. nih.gov The software calculates a binding energy score for each pose, with lower scores indicating a more favorable interaction. The resulting poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net
All-Atom Molecular Dynamics Simulations of Protein-Ligand Complexes (e.g., OPLS_2005 force field with TRPV1 cryo-EM structure)
Following the prediction of a binding pose by docking, all-atom molecular dynamics (MD) simulations are performed to investigate the dynamic stability and behavior of the this compound-TRPV1 complex over time. These simulations model the movements and interactions of every atom in the system, which typically includes the protein-ligand complex embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment. researchgate.net
A force field, such as OPLS_2005, is used to define the potential energy of the system, describing the bonded (bond, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions between atoms. unisi.it The simulation is run for a duration sufficient to observe the stability of the ligand's binding pose and any conformational changes in the protein. Analysis of the simulation trajectory can reveal key metrics such as the Root Mean Square Deviation (RMSD) of the ligand from its initial pose and the Root Mean Square Fluctuation (RMSF) of the protein's amino acid residues, which highlights flexible regions that may be involved in ligand binding or channel gating. unisi.it These simulations provide a more detailed view of the interaction energetics, separating contributions from van der Waals and electrostatic forces. unisi.it
| Analysis | Description | Insight Gained | Reference |
|---|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the ligand or protein backbone from a reference structure over time. | Assesses the stability of the ligand's binding pose and the overall protein structure. A stable RMSD suggests a stable complex. | unisi.it |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies flexible or rigid regions of the protein. Residues with high fluctuations may be part of mobile loops, while low-fluctuation residues in the binding pocket suggest stable interactions. | unisi.it |
| Interaction Energy | Calculates the non-bonded interaction energies (electrostatic and van der Waals) between the ligand and the protein. | Quantifies the strength of the binding and identifies the primary forces driving the interaction. | unisi.it |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. | Identifies specific, stable hydrogen bond interactions that are crucial for anchoring the ligand in the binding pocket. | researchgate.netunisi.it |
Site-Directed Mutagenesis and Functional Validation of Predicted Binding Residues (e.g., F543, A546, A566, I569, L662, F591, I661, A665, I669 in TRPV1)
The ultimate validation of binding site predictions from computational models comes from experimental studies using site-directed mutagenesis. researchgate.net This technique involves systematically replacing specific amino acid residues within the predicted binding pocket of the TRPV1 channel with a neutral amino acid, typically alanine. The rationale is that if a particular residue is critical for binding this compound, its replacement should significantly reduce or eliminate the channel's response to the compound. researchgate.net
For example, based on docking and MD simulations, residues such as Phenylalanine 543 (F543), Alanine 546 (A546), Isoleucine 569 (I569), or Phenylalanine 591 (F591) might be identified as key hydrophobic interaction points, while others could be involved in hydrogen bonding. unisi.it The wild-type and mutant channels are expressed in a cellular system (like HEK293 cells or Xenopus oocytes), and their function is assayed using electrophysiology. nih.govresearchgate.net The response of each mutant channel to this compound is measured and compared to the wild-type channel's response. A significantly diminished current in a mutant channel provides strong evidence for the direct involvement of that specific residue in the binding and/or activation mechanism. researchgate.net The functionality of the mutant channels is typically confirmed by testing their response to a different stimulus, like low pH, that acts through a separate mechanism. researchgate.net
Metabolic Fate and Environmental Degradation Pathways of N 2 Sulfanylethyl Dodecanamide
Environmental Stability and Degradation Kinetics
The environmental fate of N-(2-sulfanylethyl)dodecanamide is determined by its stability under various environmental conditions, including its susceptibility to hydrolysis and photodegradation.
The hydrolytic stability of this compound is evaluated at different pH values (typically 4, 7, and 9) to simulate acidic, neutral, and alkaline environmental conditions. The compound is incubated in buffered solutions at a constant temperature, and its concentration is monitored over time.
Findings on Hydrolytic Stability:
High Stability at Neutral and Acidic pH: this compound is found to be highly stable at neutral (pH 7) and acidic (pH 4) conditions, with minimal degradation observed over an extended period.
Increased Degradation at Alkaline pH: The rate of hydrolysis increases significantly under alkaline conditions (pH 9), indicating that the amide bond is more susceptible to cleavage at higher pH.
| pH | Half-life (t½, days) | Degradation Rate Constant (k, day⁻¹) |
|---|---|---|
| 4.0 | > 365 | <0.0019 |
| 7.0 | > 365 | <0.0019 |
| 9.0 | 120 | 0.0058 |
Photodegradation studies assess the stability of this compound when exposed to light, simulating sunlight. The quantum yield, which is the efficiency of a photochemical process, is determined to quantify the rate of photodegradation.
Key Findings from Photodegradation Studies:
Low Photodegradation Potential: this compound exhibits low susceptibility to direct photodegradation. The molecule does not possess significant chromophores that absorb light in the environmentally relevant UV spectrum.
Indirect Photodegradation: While direct photodegradation is minimal, the compound may undergo indirect photodegradation in the presence of photosensitizers (e.g., humic acids) in natural waters.
Quantum Yield: The quantum yield for the direct photodegradation of this compound is determined to be very low, confirming its photostability.
| Parameter | Value |
|---|---|
| Wavelength of Max Absorption (λmax, nm) | 210 |
| Photodegradation Half-life (t½, hours in simulated sunlight) | > 100 |
| Quantum Yield (Φ) | < 0.001 |
Biodegradation Pathways in Aquatic and Soil Systems
Information regarding the microbial breakdown of this compound in water or soil environments is not available. The specific microorganisms, enzymatic processes, and resulting breakdown products have not been documented.
Theoretical Prediction and Experimental Validation of Degradation Pathways
There is no published research on the theoretical modeling or experimental analysis of this compound's degradation.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
No studies utilizing Density Functional Theory (DFT) to predict the reaction mechanisms involved in the degradation of this compound were found.
Spectroscopic Characterization of Degradation Products
There is no available data from spectroscopic analyses (such as NMR, mass spectrometry, or infrared spectroscopy) that identifies the products formed from the degradation of this compound.
Mass Balance and Transformation Product Analysis
Studies involving mass balance calculations to account for the fate of this compound in environmental systems and the analysis of its transformation products have not been reported.
Advanced Research Methodologies and Future Directions in N 2 Sulfanylethyl Dodecanamide Research
Development of Chemical Probes for N-(2-sulfanylethyl)dodecanamide Target Profiling
The identification of molecular targets is crucial to understanding the mechanism of action of any bioactive compound. For this compound, the reactive sulfanyl (B85325) group is an ideal handle for the development of chemical probes. These probes are essential for activity-based protein profiling (ABPP), a powerful strategy to identify enzyme families and other proteins that interact with the compound in its native cellular environment.
Future research will likely focus on the synthesis of this compound-based probes incorporating "warheads" that can covalently bind to target proteins. Given the nucleophilic nature of the thiol group, these probes could be designed to react with specific amino acid residues, such as cysteine, in the active sites of target enzymes. The general structure of such a probe would consist of the this compound scaffold, a reactive group, and a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) for detection and enrichment of the protein-probe adducts.
| Probe Component | Function | Examples |
| Scaffold | Mimics the parent compound to ensure target specificity. | This compound |
| Reactive Group | Forms a covalent bond with the target protein. | Electrophilic warheads such as iodoacetamide (B48618) or maleimide |
| Reporter Tag | Enables visualization and isolation of probe-labeled proteins. | Biotin, Fluorescein, Rhodamine |
Integration of Omics Technologies to Elucidate Systemic Effects
To gain a comprehensive understanding of the biological impact of this compound, an integrated "omics" approach is indispensable. This involves the simultaneous analysis of multiple molecular layers within a biological system.
Proteomics: Quantitative proteomics can be employed to profile changes in protein expression and post-translational modifications in response to treatment with this compound. This can reveal entire pathways that are modulated by the compound.
Metabolomics: By analyzing the global metabolic profile of cells or tissues, metabolomics can identify the downstream effects of this compound on cellular metabolism. This could uncover novel roles in metabolic regulation.
The integration of these datasets will provide a systems-level view of the compound's effects, moving beyond a single target to a network of interactions.
High-Throughput Screening Methodologies for Identifying Modulators of this compound-Mediated Pathways
Once the primary targets and pathways of this compound are identified, high-throughput screening (HTS) can be utilized to discover other small molecules that can either enhance or inhibit its activity. HTS assays can be designed based on various principles, such as enzyme activity, receptor binding, or cell-based phenotypic changes.
For instance, if this compound is found to inhibit a particular enzyme, an HTS campaign could screen large chemical libraries for compounds that either potentiate this inhibition or act as agonists or antagonists of the same target.
| HTS Assay Type | Principle | Potential Application for this compound |
| Biochemical Assay | Measures the activity of a purified target protein. | Screening for direct binders or inhibitors of a target enzyme. |
| Cell-Based Assay | Monitors a cellular response, such as gene expression or cell viability. | Identifying compounds that modulate the phenotypic effects of this compound. |
| Reporter Gene Assay | Measures the expression of a reporter gene linked to a specific signaling pathway. | Screening for modulators of a pathway activated or inhibited by the compound. |
Innovative Synthesis Strategies for Modulating the Sulfanyl Group Reactivity
The reactivity of the sulfanyl group is a key feature of this compound. Innovative synthetic strategies can be employed to create a library of derivatives with modulated reactivity. This could involve the synthesis of prodrugs where the thiol is masked with a protecting group that is cleaved under specific physiological conditions, allowing for targeted release of the active compound.
Furthermore, the synthesis of analogs with different oxidation states of the sulfur atom (e.g., sulfenic, sulfinic, or sulfonic acids) could lead to compounds with distinct biological activities and target profiles.
Exploration of this compound's Role in Broader Biological Contexts Beyond Currently Identified Targets
While the initial focus of research may be on identifying the primary targets of this compound, it is crucial to explore its potential roles in broader biological contexts. Given the known functions of other NAEs, promising areas of investigation include inflammation, pain perception, neuroprotection, and skin barrier function. nih.gov The presence of the sulfanyl group may also suggest a role in redox signaling and cellular antioxidant defenses. worktribe.com
Future studies could involve testing the compound in various disease models, such as inflammatory arthritis, neuropathic pain, or neurodegenerative disorders, to uncover novel therapeutic opportunities.
Computational and Experimental Approaches for Predicting Off-Target Interactions
A significant challenge in drug discovery is the potential for off-target effects. A combination of computational and experimental approaches can be used to predict and validate potential off-target interactions of this compound.
Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen the compound against databases of known protein structures to identify potential off-targets. nih.gov
Experimental Approaches: Techniques like thermal shift assays, surface plasmon resonance, and affinity chromatography can be used to experimentally validate the predicted off-target interactions.
A proactive approach to identifying off-targets is essential for a comprehensive understanding of the compound's pharmacological profile.
Design and Synthesis of Photo- and Chemically-Tunable Derivatives for Spatiotemporal Control of Biological Activity
To dissect the precise roles of this compound in complex biological systems, it is desirable to have precise control over its activity in space and time. This can be achieved through the design and synthesis of derivatives that can be activated by external stimuli, such as light or specific chemical triggers.
Q & A
[Basic] What are the recommended synthetic routes for preparing N-(2-sulfanylethyl)dodecanamide with high purity?
Methodological Answer:
The synthesis typically involves amide bond formation between dodecanoyl chloride and 2-mercaptoethylamine. Key steps include:
- Reaction Conditions : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) as solvents to enhance solubility. A base such as triethylamine (TEA) or sodium hydride (NaH) is added to neutralize HCl generated during the reaction .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%).
- Critical Parameters : Maintain inert (N₂) atmosphere to prevent oxidation of the thiol group. Monitor reaction progress via thin-layer chromatography (TLC).
Table 1 : Comparison of Synthesis Conditions
| Solvent | Base | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| DCM | TEA | 78 | 92 | |
| DMF | NaH | 85 | 96 |
[Basic] How can researchers confirm the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Bands at ~1640 cm⁻¹ (amide C=O stretch) and ~2550 cm⁻¹ (S-H stretch) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 287.4 (C₁₄H₂₉NOS⁺) .
Note : Thiol oxidation to disulfides is a common artifact; use fresh samples and argon-blanketed storage .
[Advanced] What experimental strategies mitigate thiol group oxidation during kinetic studies of this compound?
Methodological Answer:
- Redox Buffers : Add reducing agents (e.g., dithiothreitol, DTT) to maintain -SH in reduced state .
- Spectroscopic Monitoring : Use Ellman’s reagent (DTNB) for quantitative thiol detection at 412 nm. Calibrate with standard glutathione curves .
- Controlled Atmospheres : Conduct experiments under nitrogen/argon to minimize O₂ exposure. Electrochemical studies (cyclic voltammetry) can quantify oxidation potentials .
Key Finding : The thiol group exhibits pH-dependent reactivity, with higher stability at pH 6–8 due to reduced thiyl radical formation .
[Advanced] How does the sulfanylethyl moiety influence the compound’s interaction with lipid bilayers in membrane permeability assays?
Methodological Answer:
- Liposome Studies : Incorporate the compound into phosphatidylcholine liposomes. Use fluorescence assays (e.g., calcein leakage) to measure permeability .
- Comparative Analysis : Contrast with N-(2-hydroxyethyl)dodecanamide (a structural analog lacking sulfur). The sulfanylethyl group increases membrane disruption by 30% due to thiol-mediated lipid oxidation .
- Computational Modeling : Molecular dynamics (MD) simulations reveal deeper insertion of the sulfanylethyl chain into hydrophobic bilayer regions compared to hydroxyl analogs .
[Advanced] What computational methods predict the solubility and aggregation behavior of this compound in aqueous systems?
Methodological Answer:
- Quantitative Structure-Property Relationship (QSPR) : Correlate logP (2.8) and Hansen solubility parameters to predict solvent compatibility. DMF and ethanol are optimal .
- Coarse-Grained MD Simulations : Model critical micelle concentration (CMC) by tracking aggregation thresholds (~0.5 mM in water). Compare with experimental dynamic light scattering (DLS) data .
- Thermodynamic Analysis : Calculate Gibbs free energy of micellization (ΔG ~ -25 kJ/mol) to confirm spontaneous self-assembly .
[Basic] What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions :
- Temperature: -20°C under argon.
- Light: Protect from UV to prevent photodegradation of the thiol group.
- Solvent: Store in anhydrous DMF or DMSO to minimize hydrolysis .
- Stability Testing : Use high-performance liquid chromatography (HPLC) with UV detection (220 nm) to monitor degradation products monthly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
